

Yadanzioside F: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside F is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][2] Like other quassinoids from this plant, **Yadanzioside F** has garnered scientific interest due to its significant biological activities, most notably its antileukemic properties.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Yadanzioside F**, details on its isolation and characterization, and insights into its potential mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Yadanzioside F** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.



Property	Value	Source(s)
Molecular Formula	C29H38O16	[4]
Molecular Weight	642.60 g/mol	[4]
Exact Mass	642.21598512 Da	
Appearance	Powder	
Purity	≥98% (Commercially available)	
Natural Source	Seeds of Brucea javanica (L.) Merr.	[1][2]
Compound Type	Diterpenoid, Quassinoid Glycoside	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	-
IUPAC Name	methyl (1R,2S,3R,6R,8S,9S,13S,14R, 15R,16S,17R)-3-acetyloxy- 15,16-dihydroxy-9,13-dimethyl- 4,10-dioxo-11- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 5,18- dioxapentacyclo[12.5.0.0¹,6.0², ¹¹,08,¹³]nonadec-11-ene-17- carboxylate	
SMILES	C[C@H]1[C@H]2INVALID- LINKO[C@H]5INVALID- LINK CO)O)O)O)C(=O)C1)C)OC(=O)C)O">C@HINVALID-LINK (CO3)C(=O)OC	_



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Experimental Protocols Isolation and Purification of Yadanzioside F

Yadanzioside F is one of several quassinoid glycosides extracted from the seeds of Brucea javanica. The general procedure for its isolation involves solvent extraction followed by multistep chromatography. While the specific parameters for **Yadanzioside F** are detailed in specialized literature, a representative workflow is outlined below.

Methodology:

- Preparation of Plant Material: Dried and powdered seeds of Brucea javanica are defatted using a non-polar solvent like n-hexane.
- Extraction: The defatted material is then extracted with methanol (MeOH). The resulting methanol extract contains a mixture of quassinoids and other polar to semi-polar compounds.
- Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and nbutanol, to separate compounds based on their polarity. Quassinoid glycosides are typically enriched in the more polar fractions.
- Chromatographic Separation: The enriched fraction is subjected to a series of column chromatography steps.
 - Silica Gel Chromatography: The extract is first separated on a silica gel column using a
 gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to yield
 several sub-fractions.
 - Sephadex LH-20 Chromatography: Fractions containing Yadanzioside F are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

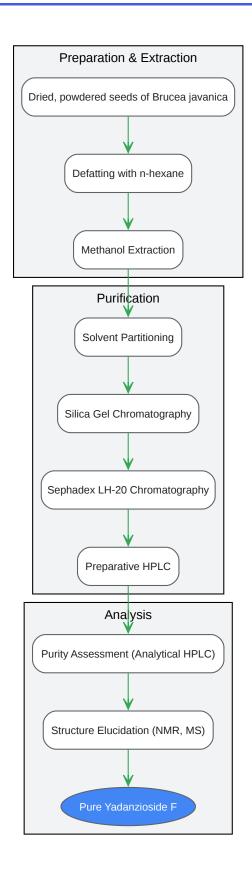






- Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Yadanzioside F is often achieved using preparative reversed-phase HPLC (e.g., on a C18 column) with a methanol-water or acetonitrile-water gradient.
- Purity Assessment: The purity of the isolated **Yadanzioside F** is confirmed by analytical HPLC.





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Caption: General workflow for the isolation and purification of Yadanzioside F.



Structural Characterization

The structure of **Yadanzioside F** was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR (Proton NMR): Provides information on the number and chemical environment of protons in the molecule. Analysis of chemical shifts, coupling constants (J-values), and signal multiplicities helps to determine the connectivity of protons.
- ¹³C-NMR (Carbon NMR): Determines the number of non-equivalent carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, C-C, CH, CH₂, CH₃).
- 2D-NMR Techniques (COSY, HMQC, HMBC): These experiments are crucial for establishing the complete molecular structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).
 - HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular fragments.

Note: While the structure of **Yadanzioside F** has been determined, the specific, detailed ¹H and ¹³C NMR data are found in specialized, primary literature and are not broadly available in public databases.

Mass Spectrometry (MS):

 High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecule and, from that, its elemental composition (molecular formula). Techniques like Electrospray Ionization (ESI) are commonly used.

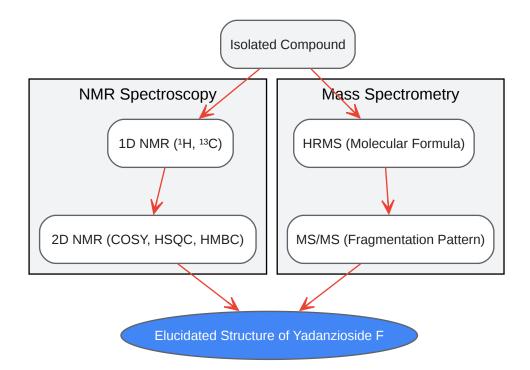




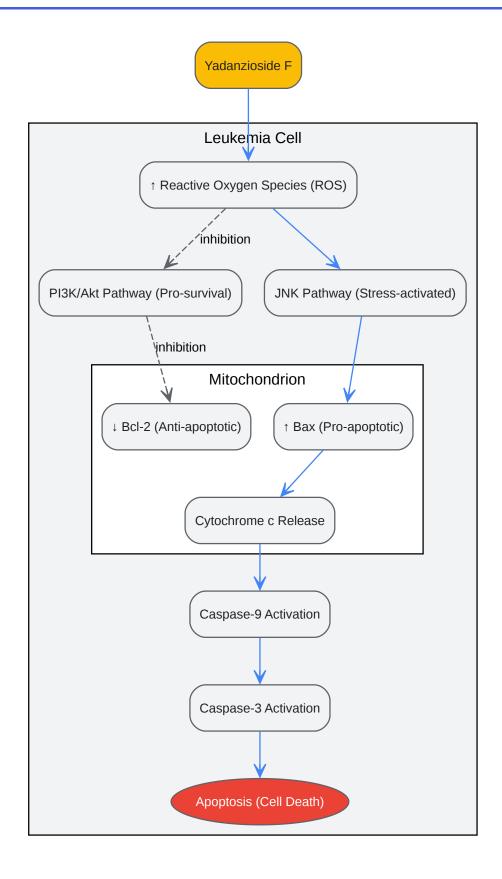


Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of
the fragments are analyzed. This fragmentation pattern provides valuable information about
the structure of the aglycone core and the nature and position of the sugar moiety and other
substituents. For Yadanzioside F, fragmentation would typically involve the cleavage of the
glycosidic bond, leading to ions corresponding to the aglycone and the sugar.









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